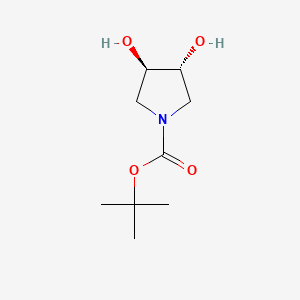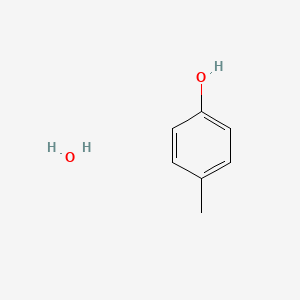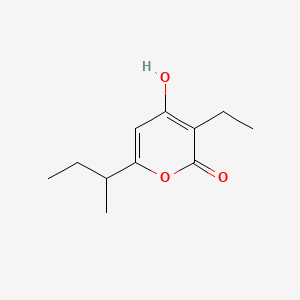
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, commonly known as DMSP, is a sulfur-containing compound that is found in marine algae, bacteria, and some animals. DMSP plays a crucial role in the marine ecosystem as it is a precursor to dimethylsulfide (DMS), which is emitted into the atmosphere and plays a significant role in cloud formation and climate regulation. DMSP has also been the subject of scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is not fully understood. However, it is known that 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP is converted into 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione through the action of various enzymes produced by marine bacteria and algae. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione is then released into the atmosphere, where it plays a role in cloud formation and climate regulation.
Biochemical and Physiological Effects:
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to have various biochemical and physiological effects on marine organisms. For example, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to act as an osmoprotectant in marine algae, protecting them from osmotic stress. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been shown to act as a signaling molecule, regulating the behavior of marine bacteria and other organisms.
実験室実験の利点と制限
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has several advantages for laboratory experiments, including its availability in marine algae and bacteria, and its potential applications in various fields. However, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP also has some limitations, such as its instability in aqueous solutions and its potential toxicity to certain organisms.
将来の方向性
There are several future directions for research on 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP. One area of research is the identification of the enzymes involved in the conversion of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP to 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dione, as well as the regulation of this process. Another area of research is the potential applications of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in agriculture, including the development of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP-based fertilizers. Finally, the role of 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP in the marine ecosystem and its potential impact on climate change is an area of ongoing research.
合成法
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP can be synthesized through a variety of methods, including chemical and microbial synthesis. Chemical synthesis involves the reaction of piperazine-2,5-dione with dimethyl sulfide, while microbial synthesis involves the use of microorganisms such as marine bacteria and algae.
科学的研究の応用
1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been the subject of scientific research due to its potential applications in various fields. In marine biology, 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has been shown to play a role in the interaction between marine algae and bacteria, as well as in the formation of marine snow. 1,4-Dimethyl-3-sulfanylpiperazine-2,5-dioneP has also been studied for its potential applications in agriculture, as it has been shown to enhance plant growth and improve crop yields.
特性
IUPAC Name |
1,4-dimethyl-3-sulfanylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-7-3-4(9)8(2)6(11)5(7)10/h6,11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXMLKMDCRDKSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C(C1=O)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)
![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)



![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)




